C.I. Direct Brown 1

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3811-71-0 |

|---|---|

Molecular Formula |

C31H22N8Na2O6S |

Molecular Weight |

680.6 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |

InChI Key |

VLTXMDHMAOPIKT-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

3811-71-0 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of C.I. Direct Brown 1?

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Brown 1, also identified by the Colour Index Number 30045 and CAS number 3811-71-0, is a trisazo dye.[1] It is recognized for its application in dyeing cellulosic fibers such as cotton and viscose, as well as silk, polyamide fibers, pulp, and leather.[1][2][3] This document provides a detailed examination of its chemical structure, properties, and synthesis.

Chemical Structure and Properties

C.I. Direct Brown 1 is characterized by its complex trisazo structure, which is responsible for its color and affinity for cellulosic materials.

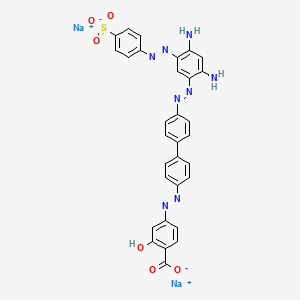

Molecular Structure: The chemical structure of C.I. Direct Brown 1 is presented below:

A representative chemical structure of a major component of C.I. Direct Brown 1.

Physicochemical and Technical Data:

A summary of the key properties of C.I. Direct Brown 1 is provided in the table below. This data is essential for understanding its behavior in various applications.

| Property | Value | References |

| Colour Index Name | C.I. Direct Brown 1 | [1] |

| Colour Index Number | 30045 | [1][2][3] |

| CAS Registry Number | 3811-71-0 | [1][3][4] |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [1][2][3] |

| Molecular Weight | 680.60 g/mol | [1][2][3] |

| Appearance | Brown uniform powder | [1][2][3] |

| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone. Insoluble in other organic solvents. | [1][2][3] |

| Behavior in Acids | In concentrated sulfuric acid, it appears as a light purple to violet-black color, which turns brown upon dilution. | [1][2] |

| Behavior in Bases | Addition of 10% sodium hydroxide solution results in a yellow-brown solution. | [1][2] |

| Light Fastness | 2 | [2][3] |

| Washing Fastness | 2-3 | [2][3] |

| Rubbing Fastness (Dry) | 4 | [3] |

| Rubbing Fastness (Wet) | 3 | [3] |

Experimental Protocols

Synthesis of C.I. Direct Brown 1:

The manufacturing process for C.I. Direct Brown 1 involves a multi-step diazotization and coupling reaction.[1]

Materials:

-

4-(4-Aminophenyl)benzenamine (Benzidine)

-

2-Hydroxybenzoic acid (Salicylic acid)

-

4-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Benzene-1,3-diamine (m-Phenylenediamine)

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Sodium carbonate

Procedure:

-

Tetrazotization of Benzidine: 4-(4-Aminophenyl)benzenamine is tetrazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form the unstable tetraazonium salt.

-

First Coupling Reaction: The resulting tetraazonium salt is first coupled with 2-Hydroxybenzoic acid under controlled pH conditions.

-

Diazotization of Sulfanilic Acid: In a separate reaction, 4-Aminobenzenesulfonic acid is diazotized with sodium nitrite and hydrochloric acid.

-

Second Coupling Reaction: The product from the first coupling is then reacted with the diazotized 4-Aminobenzenesulfonic acid.

-

Final Coupling Reaction: The resulting intermediate is finally coupled with Benzene-1,3-diamine in acidic conditions to yield the final C.I. Direct Brown 1 dye.[1]

-

Isolation and Purification: The dye is precipitated, filtered, and washed to remove impurities. It is then dried to obtain a uniform powder.

Analytical Methods for Dye Identification:

A general protocol for the identification of direct dyes on cellulosic fibers involves the following steps:

-

Extraction: A small sample of the dyed material is boiled in a solution of water and ammonia. Direct dyes will typically bleed into the solution.

-

Redyeing: A piece of undyed cotton is added to the colored extract. Salt is added to the solution, and it is boiled. If a direct dye is present, the undyed cotton will be dyed to a deep shade.[5]

-

Spectroscopic Analysis: Techniques such as UV-Visible spectroscopy can be used to determine the absorption maximum (λmax) of the dye, providing further identification.

-

Mass Spectrometry: Advanced techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) can be used for rapid and direct identification of dyes on textile fibers with minimal sample preparation.[6]

Logical Workflow and Diagrams

Synthesis Workflow for C.I. Direct Brown 1:

The following diagram illustrates the key steps in the synthesis of C.I. Direct Brown 1.

Synthesis pathway of C.I. Direct Brown 1.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]

- 3. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]

- 4. direct dye brown Manufacturers and Suppliers in China_direct dye brown product list_Emperor Chem [emperordye.com]

- 5. mytextshare.weebly.com [mytextshare.weebly.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of C.I. 30045 (Direct Brown 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 30045, commercially known as Direct Brown 1. This trisazo dye is synthesized through a sequence of diazotization and azo coupling reactions. This document outlines a detailed experimental protocol, the underlying reaction mechanisms, and quantitative data presented in a structured format for clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of C.I. 30045 (Direct Brown 1) is a multi-step process that begins with the double diazotization of an aromatic diamine, followed by a series of three sequential azo coupling reactions. The overall pathway can be summarized as follows:

-

Double Diazotization: 4-(4-Aminophenyl)benzenamine is treated with sodium nitrite in an acidic medium to form a bis-diazonium salt.

-

First Coupling: The bis-diazonium salt is reacted with 2-Hydroxybenzoic acid (salicylic acid).

-

Second Coupling: The resulting intermediate is then coupled with 4-Aminobenzenesulfonic acid (sulfanilic acid).

-

Third Coupling: The final coupling reaction is carried out with Benzene-1,3-diamine (m-phenylenediamine) to yield the final trisazo dye, C.I. 30045.

Experimental Protocol

This section details a representative experimental protocol for the laboratory-scale synthesis of C.I. 30045.

Materials and Reagents:

-

4-(4-Aminophenyl)benzenamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

2-Hydroxybenzoic Acid (Salicylic Acid)

-

Sodium Hydroxide (NaOH)

-

4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

-

Benzene-1,3-diamine (m-phenylenediamine)

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled Water

Step 1: Double Diazotization of 4-(4-Aminophenyl)benzenamine

-

In a 500 mL beaker, dissolve 9.21 g (0.05 mol) of 4-(4-aminophenyl)benzenamine in 100 mL of distilled water and 25 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the bis-diazonium salt.

Step 2: First Azo Coupling with 2-Hydroxybenzoic Acid

-

In a separate 500 mL beaker, dissolve 6.91 g (0.05 mol) of 2-hydroxybenzoic acid in 100 mL of a 5% (w/v) sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution from Step 1 to the 2-hydroxybenzoic acid solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Adjust the pH of the reaction mixture to 8-9 by the slow addition of a 10% sodium carbonate solution.

-

Continue stirring for 1-2 hours at 0-5 °C. The formation of the monoazo intermediate will be indicated by a color change.

Step 3: Second Azo Coupling with 4-Aminobenzenesulfonic Acid

-

To the reaction mixture from Step 2, add a solution of 8.66 g (0.05 mol) of 4-aminobenzenesulfonic acid dissolved in 100 mL of a 5% sodium carbonate solution.

-

Maintain the temperature of the reaction mixture at 5-10 °C and stir for 2-3 hours. The progress of the second coupling can be monitored by thin-layer chromatography.

Step 4: Third Azo Coupling with Benzene-1,3-diamine

-

In a separate beaker, dissolve 5.41 g (0.05 mol) of benzene-1,3-diamine in 50 mL of dilute hydrochloric acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cooled benzene-1,3-diamine solution to the reaction mixture from Step 3.

-

Maintain the reaction mixture at a temperature of 5-10 °C and stir for an additional 3-4 hours. The completion of the reaction will be indicated by the formation of a deep brown precipitate.

Step 5: Isolation and Purification of C.I. 30045

-

Add sodium chloride (20% w/v) to the final reaction mixture to salt out the dye.

-

Stir for 30 minutes, then filter the precipitate using a Buchner funnel.

-

Wash the filter cake with a cold 10% sodium chloride solution to remove unreacted starting materials and byproducts.

-

Dry the crude C.I. 30045 in a vacuum oven at 60-70 °C.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of C.I. 30045, assuming a representative practical yield.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity (mol) | Theoretical Mass/Yield (g) | Practical Yield (g) |

| 4-(4-Aminophenyl)benzenamine | C₁₂H₁₂N₂ | 184.24 | 0.05 | 9.21 | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 7.25 | - |

| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 0.05 | 6.91 | - |

| 4-Aminobenzenesulfonic Acid | C₆H₇NO₃S | 173.19 | 0.05 | 8.66 | - |

| Benzene-1,3-diamine | C₆H₈N₂ | 108.14 | 0.05 | 5.41 | - |

| C.I. 30045 (Direct Brown 1) | C₃₁H₂₂N₈Na₂O₆S | 680.60 | 0.05 | 34.03 | ~27.2 (80% yield) |

Synthesis Pathway and Mechanism

Overall Synthesis Pathway

The following diagram illustrates the complete synthesis pathway for C.I. 30045.

Caption: Synthesis pathway of C.I. 30045 (Direct Brown 1).

Mechanism of Diazotization and Azo Coupling

The synthesis of C.I. 30045 relies on two fundamental reaction types in azo dye chemistry: diazotization and azo coupling.

Diazotization: This process involves the conversion of a primary aromatic amine to a diazonium salt. In the presence of a strong acid, sodium nitrite forms nitrous acid (HNO₂), which then reacts with the amine.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring (the coupling component). The reactivity of the coupling component is enhanced by the presence of electron-donating groups such as hydroxyl (-OH) or amino (-NH₂) groups.

The following diagram illustrates the general mechanism of an azo coupling reaction.

Caption: General mechanism of azo coupling.

Detailed Mechanism of C.I. 30045 Synthesis:

-

Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which further gets protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Double Diazotization: Each of the primary amino groups of 4-(4-aminophenyl)benzenamine acts as a nucleophile and attacks the nitrosonium ion. Subsequent proton transfers and elimination of a water molecule lead to the formation of the bis-diazonium salt. This reaction is carried out at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures.

-

First Coupling: The bis-diazonium salt then undergoes an electrophilic aromatic substitution reaction with the first coupling component, 2-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the benzene ring are activating and ortho-, para-directing. The coupling occurs at the position para to the hydroxyl group, which is sterically more accessible. The reaction is typically carried out under weakly alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and thus more susceptible to electrophilic attack.

-

Second Coupling: The remaining diazonium group of the monoazo intermediate then couples with 4-aminobenzenesulfonic acid. The amino group is a strong activating group, and the coupling occurs ortho to the amino group. This reaction is also performed under controlled pH conditions.

-

Third Coupling: The final step involves the coupling of the disazo intermediate with benzene-1,3-diamine. The two amino groups on this coupling component are strongly activating and meta-directing. The coupling occurs at the position ortho to one amino group and para to the other, which is the most activated and sterically accessible position. This final coupling yields the trisazo dye, C.I. 30045.

Conclusion

The synthesis of C.I. 30045 (Direct Brown 1) is a classic example of azo dye chemistry, involving a well-defined sequence of diazotization and coupling reactions. The protocol provided in this guide, along with the mechanistic insights, offers a comprehensive resource for the laboratory-scale production of this dye. Careful control of reaction parameters, particularly temperature and pH at each coupling stage, is crucial for achieving a high yield and purity of the final product. This technical guide serves as a valuable tool for researchers and professionals in the fields of chemistry and material science.

Physical and chemical properties of C.I. Direct Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of C.I. Direct Brown 1 (CAS RN: 3811-71-0; C.I. Number: 30045), a trisazo dye. The information is compiled to support research, development, and quality control activities involving this compound.

Core Properties and Identification

C.I. Direct Brown 1 is a synthetic organic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups. This structural feature is central to its chromophoric properties and its affinity for cellulosic fibers.

Table 1: Chemical Identification of C.I. Direct Brown 1

| Identifier | Value |

| C.I. Name | C.I. Direct Brown 1 |

| C.I. Number | 30045 |

| CAS Registry Number | 3811-71-0 |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |

| Molecular Weight | 680.60 g/mol [1] |

| Synonyms | Direct Brown D3G, Direct Brown D3GE, Direct Brown MD[1] |

Physicochemical Properties

The physicochemical properties of C.I. Direct Brown 1 are summarized below. These properties are crucial for its application in dyeing processes and for understanding its behavior in various chemical environments.

Table 2: Physical and Chemical Properties of C.I. Direct Brown 1

| Property | Description |

| Appearance | Brown, uniform powder.[1] |

| Solubility in Water | Soluble, forming an orange-brown solution.[1] |

| Solubility in Organic Solvents | Soluble in ethanol, slightly soluble in acetone, and insoluble in other organic solvents.[1] |

| Melting Point | Data not available. |

| Behavior in Strong Acids | In concentrated sulfuric acid, it forms a dark light purple to violet-black solution, which turns brown upon dilution. In nitric acid, it is partially dissolved, yielding a red-light brown to orange-brown solution.[1] |

| Behavior in Alkali | Addition of a 10% sodium hydroxide solution results in a yellow-brown solution.[1] |

| Insolubles | ≤ 0.15%[2] |

Fastness Properties

The fastness properties of a dye indicate its resistance to fading or color change under various conditions. The following table summarizes the available fastness data for C.I. Direct Brown 1.

Table 3: Fastness Properties of C.I. Direct Brown 1

| Fastness Test | Rating |

| Light Fastness | 2[2] |

| Washing Fastness | 2-3[2] |

| Rubbing Fastness (Dry) | 4[2] |

| Rubbing Fastness (Wet) | 3 |

Synthesis and Manufacturing

C.I. Direct Brown 1 is synthesized through a multi-step diazotization and coupling process. A general overview of the manufacturing method is as follows:

-

Double Nitriding: 4-(4-Aminophenyl)benzenamine is subjected to double nitriding.

-

First Coupling: The resulting product is first coupled with 2-Hydroxybenzoic acid.

-

Second Diazo Reaction: This is followed by a reaction with diazotized 4-Aminobenzenesulfonic acid.

-

Final Coupling: In acidic conditions, the intermediate is coupled with Benzene-1,3-diamine to yield the final C.I. Direct Brown 1 dye.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of C.I. Direct Brown 1.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of C.I. Direct Brown 1 in water and organic solvents.

Materials:

-

C.I. Direct Brown 1 powder

-

Distilled water

-

Ethanol (95%)

-

Acetone

-

Other organic solvents (e.g., hexane, toluene)

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer

Qualitative Protocol:

-

Place approximately 10 mg of C.I. Direct Brown 1 into separate test tubes.

-

Add 1 mL of each solvent (distilled water, ethanol, acetone, etc.) to the respective test tubes.

-

Vortex each tube for 30 seconds.

-

Visually observe and record the solubility as soluble, partially soluble, or insoluble.

Quantitative Protocol (for water):

-

Prepare a series of standard solutions of C.I. Direct Brown 1 in distilled water with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to create a calibration curve.

-

Prepare a saturated solution of C.I. Direct Brown 1 in a known volume of distilled water at a specific temperature (e.g., 25°C) by adding an excess of the dye and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known aliquot of the filtrate with distilled water to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and back-calculate the concentration of the saturated solution to determine the solubility in g/L.

Spectroscopic Analysis

Objective: To obtain the UV-Visible and FT-IR spectra of C.I. Direct Brown 1 for structural characterization.

UV-Visible Spectroscopy Protocol:

-

Prepare a dilute solution of C.I. Direct Brown 1 in a suitable solvent (e.g., distilled water or ethanol).

-

Use a UV-Vis spectrophotometer to scan the solution over a wavelength range of 200-800 nm.

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol:

-

Prepare a solid sample of C.I. Direct Brown 1 by mixing a small amount of the dye with dry potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., -N=N-, -OH, -SO₃H, aromatic C-H).

Toxicology and Safety

There is limited specific toxicological data available for C.I. Direct Brown 1. However, it is structurally related to other benzidine-based dyes, which are of toxicological concern. For instance, C.I. Direct Brown 95, a related trisazo dye, is considered a potential carcinogen as it can be metabolized to benzidine, a known human carcinogen. Given the structural similarities, it is prudent to handle C.I. Direct Brown 1 with appropriate safety precautions as a potential carcinogen.

General Safety Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Applications

C.I. Direct Brown 1 is primarily used for the dyeing of cellulosic fibers such as cotton and viscose.[3] It can also be used for dyeing silk, polyamide fibers, and for coloring pulp and leather.[1]

Disclaimer: The information provided in this technical guide is for informational purposes only and is based on publicly available data. It is the responsibility of the user to verify the accuracy and applicability of this information for their specific purposes and to ensure compliance with all relevant safety and regulatory guidelines.

References

C.I. Direct Brown 1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Brown 1, a trisazo dye. The information presented herein is intended for a scientific audience and details the chemical properties, toxicological profile, and associated molecular pathways of this compound.

Core Data Presentation

A summary of the key quantitative data for C.I. Direct Brown 1 is presented in the table below for easy reference.

| Parameter | Value | Reference |

| C.I. Name | Direct Brown 1 | [1] |

| C.I. Number | 30045 | [1] |

| CAS Number | 3811-71-0 | [1] |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [1] |

| Molecular Weight | 680.60 g/mol | [1] |

Synthesis and Manufacturing

C.I. Direct Brown 1 is synthesized through a multi-step diazotization and coupling process. The general manufacturing method involves the double nitriding of 4-(4-aminophenyl)benzenamine, which is then first coupled with 2-hydroxybenzoic acid. This intermediate is subsequently diazotized with 4-aminobenzenesulfonic acid and, under acidic conditions, coupled with benzene-1,3-diamine to yield the final product[1]. A detailed, publicly available laboratory-scale synthesis protocol is not readily found in the scientific literature, likely due to the industrial nature of this compound.

Toxicological Profile and Carcinogenicity

The primary concern for researchers and drug development professionals regarding C.I. Direct Brown 1 is its classification as a benzidine-based dye. Benzidine and dyes that are metabolized to benzidine are recognized as known human carcinogens[2]. The carcinogenicity of these dyes is attributed to the in vivo metabolic cleavage of the azo bonds, which releases free benzidine[2].

The enzyme azoreductase, present in gut bacteria and the liver, is responsible for this metabolic conversion[3]. Once released, benzidine can be further metabolized into reactive intermediates that can form DNA adducts, leading to mutations and the initiation of carcinogenesis[4]. Studies on workers exposed to benzidine-based dyes have shown an increased risk of bladder cancer[5].

Experimental Protocols

The toxicological and mechanistic studies of benzidine and related azo dyes utilize a variety of established experimental protocols. For researchers investigating the effects of C.I. Direct Brown 1 or its metabolites, the following methodologies are relevant:

1. Assessment of Genotoxicity using the Comet Assay:

-

Objective: To detect DNA damage in cells exposed to a test compound.

-

Methodology:

-

HepG2 cells are treated with varying concentrations of the test compound (e.g., benzidine) for a specified duration.

-

The cells are then embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA.

-

The slides are subjected to electrophoresis under alkaline conditions.

-

Damaged DNA, containing breaks, will migrate further towards the anode, forming a "comet tail."

-

The slides are stained with a fluorescent DNA-binding dye and visualized using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail[6].

-

2. Analysis of Protein Expression by Western Blotting:

-

Objective: To detect and quantify the expression levels of specific proteins involved in cellular pathways (e.g., DNA damage response, apoptosis).

-

Methodology:

-

Cells are treated with the test compound and then lysed to extract total protein.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the protein's abundance[6].

-

3. Cell Migration and Invasion Assays:

-

Objective: To assess the effect of a compound on the migratory and invasive potential of cancer cells.

-

Methodology (Wound Healing Assay for Migration):

-

A confluent monolayer of cancer cells (e.g., T24 or EJ bladder cancer cells) is created in a culture dish.

-

A "wound" or scratch is made through the cell monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing the test compound.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is measured to determine the effect of the compound on cell migration[7][8].

-

-

Methodology (Transwell Assay for Invasion):

-

The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

-

Cancer cells are seeded into the upper chamber in serum-free media containing the test compound.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted[7][8].

-

Signaling Pathways

The carcinogenicity of benzidine, the metabolic product of C.I. Direct Brown 1, is associated with the perturbation of several key signaling pathways.

DNA Damage Response Pathway

Benzidine-induced DNA damage triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. A central player in this response is the tumor suppressor protein p53.

Caption: Benzidine-induced DNA Damage Response Pathway.

Sonic Hedgehog (SHH) Pathway in Bladder Cancer Stem Cells

Recent studies have shown that benzidine can promote the "stemness" of bladder cancer stem cells (BCSCs) through the activation of the Sonic hedgehog (SHH) signaling pathway.

Caption: Benzidine-mediated activation of the SHH pathway.

ERK5 Pathway in Bladder Cancer Cell Migration and Invasion

Benzidine has been demonstrated to induce the epithelial-to-mesenchymal transition (EMT), a process critical for cancer progression, in bladder cancer cells through the activation of the ERK5 pathway.

Caption: Benzidine-induced ERK5 signaling in bladder cancer.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [PDF] N-glucuronidation of benzidine and its metabolites. Role in bladder cancer. | Semantic Scholar [semanticscholar.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Induction of DNA damage signaling genes in benzidine-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Direct Brown 1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Brown 1 (C.I. 30045) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility profile and provides a detailed, standardized experimental protocol for determining dye solubility. This allows researchers to generate precise quantitative data tailored to their specific laboratory conditions and solvent systems.

Introduction to Direct Brown 1

Direct Brown 1 is a trisazo dye known for its application in dyeing cellulosic fibers, such as cotton, as well as silk and polyamide fibers.[1] Its molecular structure and the presence of sulfonic acid groups contribute to its solubility characteristics, particularly its affinity for polar solvents. Understanding the solubility of Direct Brown 1 in organic solvents is crucial for various applications beyond traditional dyeing, including ink formulation, analytical chemistry, and toxicological studies.

Solubility Profile of Direct Brown 1

Multiple sources consistently report a similar qualitative solubility profile for Direct Brown 1. The dye is generally described as soluble in ethanol, slightly soluble in acetone, and insoluble in most other common organic solvents.[1][2][3] This information is summarized in the table below. It is important to note that "slightly soluble" and "insoluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Table 1: Qualitative Solubility of Direct Brown 1 in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [1][2][3] |

| Acetone | Slightly Soluble | [1][2][3] |

| Other Organic Solvents | Insoluble | [1][2][3] |

For context, a related dye, Direct Brown 95, has a reported aqueous solubility of 35 g/L at 80-85°C, is slightly soluble in ethanol, and insoluble in acetone.[4] This highlights that quantitative data for direct dyes can be determined and may vary significantly between different compounds within the same class.

Experimental Protocol for Determining Dye Solubility

The following is a detailed methodology for the quantitative determination of dye solubility in organic solvents. This protocol is a standard approach that can be adapted for Direct Brown 1 and other similar dyes.

Objective: To determine the saturation solubility of a dye in a specific organic solvent at a controlled temperature.

Materials:

-

Dye sample (e.g., Direct Brown 1)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the dye and add it to a known volume of the organic solvent in a series of glass vials. The goal is to create a suspension where undissolved solid dye is clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.

-

Determine the concentration of the dye in the diluted sample using a pre-established calibration curve of known dye concentrations versus absorbance.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the saturation solubility of the dye in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dye solubility.

Caption: Workflow for the experimental determination of dye solubility.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]

- 3. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]

- 4. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

Spectroscopic Analysis of C.I. Direct Brown 1: A Technical Overview

Abstract

This technical guide provides a summary of the available physicochemical data for the trisazo dye, C.I. Direct Brown 1 (CAS 3811-71-0). Due to a lack of publicly available experimental spectra, this document presents expected spectroscopic characteristics for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analysis based on the known chemical structure. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers in analytical chemistry and drug development. A logical workflow for the spectroscopic characterization of a solid, water-soluble dye is also presented.

Introduction

C.I. Direct Brown 1, also known by its Colour Index number 30045, is a trisazo dye used in the textile, paper, and leather industries.[1][2][3] Its molecular structure, rich in aromatic rings, azo linkages, and auxochromic groups, dictates its color and binding properties. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of such compounds. This document serves as a reference for the expected spectroscopic signature of C.I. Direct Brown 1 and provides standardized methodologies for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of C.I. Direct Brown 1 is presented in Table 1. This data is essential for sample preparation and interpretation of spectroscopic results. The dye is a brown powder, soluble in water and ethanol.[1][4]

Table 1: Physicochemical Properties of C.I. Direct Brown 1

| Property | Value | Reference(s) |

| C.I. Name | Direct Brown 1 | [5] |

| C.I. Number | 30045 | [3][4][5] |

| CAS Number | 3811-71-0 | [2][4][5] |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S | [4][5] |

| Molecular Weight | 680.60 g/mol | [2][4][5] |

| Appearance | Brown Powder | [2][5] |

| Solubility | Soluble in water (orange-brown solution), soluble in ethanol | [1][2] |

Spectroscopic Data (Expected)

UV-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which arises from π→π* electronic transitions within the extended conjugated system of aromatic rings and azo groups (-N=N-). For a trisazo dye like C.I. Direct Brown 1, a broad absorption band is expected, leading to its characteristic brown color.

Table 2: Expected UV-Vis Absorption Data for C.I. Direct Brown 1

| Parameter | Expected Value | Rationale |

| λmax (Visible) | 400 - 600 nm | Corresponds to the π→π* transitions in the extended trisazo chromophore. The broadness is due to multiple overlapping electronic transitions.[6][7] |

| λmax (UV) | 250 - 350 nm | Corresponds to π→π* transitions within the individual aromatic ring systems.[6] |

| Solvent | Water or Ethanol | C.I. Direct Brown 1 is soluble in these polar solvents.[1] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for C.I. Direct Brown 1 are based on the vibrations of its constituent chemical bonds.

Table 3: Expected Characteristic IR Absorption Bands for C.I. Direct Brown 1

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3500 - 3200 | O-H stretch, N-H stretch | Phenolic -OH, Amino -NH₂ | [8][9] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | [10][11] |

| 1620 - 1580 | C=C stretch | Aromatic ring skeletal vibrations | [10][11] |

| 1500 - 1400 | N=N stretch | Azo group | [8][12] |

| ~1200 & ~1040 | S=O stretch (asymmetric & symmetric) | Sulfonate group (-SO₃⁻) | [9] |

| 1350 - 1250 | C-O stretch | Phenolic C-O | [8] |

| 900 - 650 | C-H out-of-plane bend | Aromatic ring substitution patterns | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the complexity and low symmetry of C.I. Direct Brown 1, its ¹H and ¹³C NMR spectra are expected to be complex, with many overlapping signals, particularly in the aromatic region.

Table 4: Expected NMR Spectral Regions for C.I. Direct Brown 1

| Spectrum | Chemical Shift (δ) ppm | Proton/Carbon Type | Rationale |

| ¹H NMR | 6.5 - 8.5 | Aromatic Protons (Ar-H) | Protons on the multiple benzene and biphenyl rings are deshielded by the aromatic ring current.[10][13][14] |

| ¹H NMR | Broad, exchangeable | -OH, -NH₂ | Protons on heteroatoms; signals are often broad and their position is concentration and solvent dependent. |

| ¹³C NMR | 110 - 160 | Aromatic Carbons (Ar-C) | Carbons within the aromatic rings, including those bonded to N, O, and S, will resonate in this typical downfield region.[10][13] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid, water-soluble dye such as C.I. Direct Brown 1.

UV-Vis Spectroscopy Protocol

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing approximately 10 mg of C.I. Direct Brown 1 and dissolving it in 100 mL of deionized water or spectroscopic grade ethanol in a volumetric flask.

-

Prepare a dilute solution (e.g., in the range of 1-10 mg/L) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent (deionized water or ethanol).

-

Record a baseline spectrum with the solvent in both cuvettes.

-

Replace the solvent in the sample cuvette with the dye solution.

-

Scan the sample over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

Thoroughly dry the C.I. Direct Brown 1 sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove moisture.

-

In an agate mortar, grind 1-2 mg of the dye sample until it is a fine, uniform powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the ambient atmosphere.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Process the spectrum (e.g., baseline correction) as needed.

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-20 mg of C.I. Direct Brown 1 for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, deuterium oxide (D₂O) is a primary choice. DMSO-d₆ could also be used.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. For D₂O solutions, the solvent signal may need to be suppressed.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This will require a significantly longer acquisition time than the ¹H spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction, and referencing).

-

Logical Workflow Visualization

The general workflow for the complete spectroscopic characterization of a dye sample like C.I. Direct Brown 1 is illustrated below. This process ensures a systematic approach from sample receipt to final data analysis.

References

- 1. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]

- 2. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]

- 3. China Direct Brown 1 | 3811-71-0 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. cairuichem.com [cairuichem.com]

- 6. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. scienceworldjournal.org [scienceworldjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ch 13 - Aromatic H [chem.ucalgary.ca]

An In-depth Technical Guide to C.I. Direct Brown 1: A Trisazo Dye

This technical guide provides a comprehensive overview of C.I. Direct Brown 1 (C.I. 30045), a significant member of the trisazo class of dyes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the dye's chemical and physical properties, synthesis, and performance characteristics, presenting data in a clear and accessible format.

Core Properties and Specifications

C.I. Direct Brown 1 is a water-soluble dye known for its yellowish-brown hue.[1][2] Its trisazo structure, containing three azo (-N=N-) groups, is fundamental to its chromophoric properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of C.I. Direct Brown 1 are summarized below.

| Property | Value |

| C.I. Name | Direct Brown 1 |

| C.I. Number | 30045 |

| CAS Number | 3811-71-0 |

| Molecular Formula | C31H22N8Na2O6S[1][2] |

| Molecular Weight | 680.60 g/mol [1][2] |

| Appearance | Brown uniform powder[1][2] |

| Solubility | Soluble in water (orange-brown solution) and ethanol; slightly soluble in acetone and cellosolve; insoluble in other organic solvents.[1][2] |

Fastness Properties

The resistance of C.I. Direct Brown 1 to various environmental factors is crucial for its application. The following table outlines its fastness ratings.

| Fastness Property | Rating |

| Light Fastness | 2[1][2] |

| Washing Fastness | 2-3[1][2] |

| Rubbing Fastness | Not specified |

| Dyeing Depth (%) | 2[2] |

| Insolubles (%) | 0.15[2] |

Synthesis of C.I. Direct Brown 1

The synthesis of C.I. Direct Brown 1 is a multi-step process involving diazotization and coupling reactions, characteristic of azo dye production.

Synthesis Pathway

The logical workflow for the synthesis of C.I. Direct Brown 1 is illustrated in the diagram below.

Experimental Protocol

The following provides a detailed, representative methodology for the synthesis of a trisazo dye like C.I. Direct Brown 1, based on established chemical principles.

Materials:

-

4-(4-Aminophenyl)benzenamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Hydroxybenzoic acid

-

4-Aminobenzenesulfonic acid

-

Benzene-1,3-diamine

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

First Diazotization:

-

Dissolve a molar equivalent of 4-(4-Aminophenyl)benzenamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite, maintaining the temperature below 5 °C, to form the diazonium salt.

-

-

First Coupling:

-

In a separate vessel, dissolve a molar equivalent of 2-Hydroxybenzoic acid in an aqueous sodium carbonate solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution from step 1 to the 2-Hydroxybenzoic acid solution, maintaining a slightly alkaline pH and low temperature.

-

Stir until the coupling reaction is complete, indicated by the absence of the diazonium salt (tested with H-acid).

-

-

Second Diazotization:

-

Dissolve a molar equivalent of 4-Aminobenzenesulfonic acid in a dilute sodium carbonate solution.

-

Cool to 0-5 °C and add a concentrated solution of sodium nitrite.

-

Slowly add this mixture to a cooled solution of hydrochloric acid to form the second diazonium salt.

-

-

Second Coupling:

-

Slowly add the second diazonium salt solution from step 3 to the monoazo intermediate solution from step 2.

-

Maintain the temperature at 5-10 °C and a neutral to slightly acidic pH.

-

Stir until the reaction is complete.

-

-

Third Coupling:

-

Dissolve a molar equivalent of Benzene-1,3-diamine in water.

-

Cool to 0-5 °C.

-

Slowly add the disazo intermediate solution from step 4 to the Benzene-1,3-diamine solution under acidic conditions.

-

Continue stirring until the final coupling is complete.

-

-

Isolation and Purification:

-

Precipitate the final trisazo dye by adding sodium chloride (salting out).

-

Filter the precipitate and wash with a saturated sodium chloride solution.

-

Dry the product in an oven at a suitable temperature.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Applications and Usage

C.I. Direct Brown 1 is primarily used for the dyeing of cellulosic fibers such as cotton and viscose.[1][3] It exhibits good dye uptake but has poor dye migration properties.[3] The dyeing process is typically carried out at a temperature of 100 °C to achieve maximum affinity.[1][2] It can also be used for dyeing silk, polyamide fibers, and leather, as well as for coloring pulp.[1][2] While not generally used for direct printing, it shows good dischargeability.[1][3] The color of the dye can be affected by the presence of metal ions; copper ions can cause a yellow and dark shade, while iron ions can lead to a yellowing of the color.[1][2]

References

An In-depth Technical Guide to C.I. Direct Brown 1: Discovery, History, and Synthesis

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of C.I. Direct Brown 1 (C.I. 30045). It is intended for researchers, scientists, and professionals in the fields of dye chemistry, textile science, and drug development who require a detailed understanding of this significant trisazo dye.

Introduction and Historical Context

C.I. Direct Brown 1 is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo groups (-N=N-) in its molecular structure.[1][2] The development of direct dyes revolutionized the textile industry in the late 19th century, following the discovery of Congo Red in 1884. These dyes were prized for their ability to directly color cellulosic fibers such as cotton without the need for a mordant. While the specific date of discovery and the original discoverer of C.I. Direct Brown 1 are not well-documented in publicly available records, its emergence is situated within this era of rapid innovation in synthetic dye chemistry.

Chemical and Physical Properties

C.I. Direct Brown 1 is a brown powder with the chemical formula C₃₁H₂₂N₈Na₂O₆S and a molecular weight of 680.60 g/mol .[1][2] Its CAS Registry Number is 3811-71-0.[1][2] The dye is soluble in water, appearing as an orange-brown solution, and is also soluble in ethanol. It is slightly soluble in acetone and cellosolve, and insoluble in other organic solvents.[1]

The color of C.I. Direct Brown 1 is sensitive to pH changes. In the presence of strong sulfuric acid, it turns a light purple to violet-black, which upon dilution becomes brown.[1] In nitric acid, it partially dissolves to form a red-light brown to orange-brown solution.[1] The addition of a 10% sodium hydroxide solution results in a yellow-brown color.[1]

Quantitative Data

The performance characteristics of a dye are critical for its industrial application. The following tables summarize the available quantitative data for C.I. Direct Brown 1, specifically its fastness properties.

Table 1: Fastness Properties of C.I. Direct Brown 1 (ISO and AATCC Standards)

| Property | ISO Rating | AATCC Rating |

| Light Fastness | 1 | - |

| Soaping (Fading) | 2 | - |

| Soaping (Stain) | 3 | - |

| Water (Fading) | 1-2 | - |

| Water (Stain) | 2-3 | - |

Table 2: Additional Fastness and Quality Control Parameters

| Property | Value/Rating |

| Light Fastness | 2 |

| Washing Fastness | 2-3 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 3 |

| Dyeing Depth (%) | 2 |

| Insolubles (%) | 0.15 |

Synthesis

Manufacturing Process Overview

The synthesis of C.I. Direct Brown 1 is a multi-step process involving a series of diazotization and coupling reactions. The key steps are:

-

Tetrazotization of 4-(4-Aminophenyl)benzenamine: The process begins with the double diazotization (tetrazotization) of 4-(4-Aminophenyl)benzenamine.

-

First Coupling: The resulting tetrazo compound is first coupled with 2-Hydroxybenzoic acid.

-

Second Diazotization: The intermediate product is then subjected to another diazotization reaction, this time with 4-Aminobenzenesulfonic acid.

-

Final Coupling: The final step involves the coupling of the resulting diazonium salt with Benzene-1,3-diamine under acidic conditions to yield C.I. Direct Brown 1.[1][2]

Synthesis Workflow Diagram

References

C.I. Direct Brown 1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Direct Brown 1 (C.I. 30045), a trisazo class dye. While primarily utilized in the textile and paper industries, its chemical nature as a benzidine-based azo dye warrants a closer examination of its properties, synthesis, analysis, and biological implications, particularly for professionals in research and drug development.

Synonyms and Alternative Names

C.I. Direct Brown 1 is known by a variety of synonyms and trade names, reflecting its widespread industrial use. Proper identification is crucial for both laboratory research and toxicological assessment.

| Identifier Type | Value |

| C.I. Name | Direct Brown 1 |

| C.I. Number | 30045 |

| CAS Number | 3811-71-0 |

| Molecular Formula | C31H22N8Na2O6S |

| Molecular Weight | 680.60 g/mol |

| Common Synonyms | Direct Brown D3G, Direct Yellow Brown D3G, Bismark Brown G, Direct Brown D3GE, Direct Brown MD[1][2] |

| Other Names | Direct Golden Camel D3G, Direct Golden Camel |

Physicochemical Properties

C.I. Direct Brown 1 is a brown, uniform powder with characteristic solubility and reactivity profiles. These properties are fundamental to its application and are critical for developing analytical and handling protocols.

| Property | Description |

| Appearance | Brown, uniform powder. |

| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone and cellosolve, insoluble in other organic solvents.[3] |

| Reactivity with Acids | In concentrated sulfuric acid, it appears dark light purple to violet-black, turning brown upon dilution. In concentrated nitric acid, it partially dissolves to a red-light brown to orange-brown color.[3] |

| Reactivity with Bases | Addition of 10% sodium hydroxide solution to the dye solution results in a yellow-brown color.[3] |

| Interaction with Ions | In the presence of copper ions, the dye's color becomes a dark and light yellow. With iron ions, it turns yellow. |

Fastness Properties

The fastness properties of a dye refer to its resistance to fading or running under various conditions. These are critical quality parameters in the textile industry and can be relevant in experimental contexts where the dye is used as a marker.

| Fastness Test | Rating |

| Light Fastness | 2 |

| Washing Fastness | 2-3 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 3 |

Experimental Protocols

General Synthesis of C.I. Direct Brown 1

The synthesis of C.I. Direct Brown 1 is a multi-step process involving diazotization and coupling reactions, characteristic of azo dye manufacturing. The following is a generalized laboratory-scale protocol based on the described manufacturing methods.

Materials:

-

4-(4-Aminophenyl)benzenamine

-

2-Hydroxybenzoic acid

-

4-Aminobenzenesulfonic acid

-

Benzene-1,3-diamine

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Ice

Procedure:

-

First Diazotization: Dissolve 4-(4-Aminophenyl)benzenamine in hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

First Coupling: Prepare a solution of 2-Hydroxybenzoic acid in an alkaline solution (e.g., sodium carbonate). Cool this solution and slowly add the diazonium salt solution from step 1 while maintaining a low temperature.

-

Second Diazotization: Prepare a diazonium salt of 4-Aminobenzenesulfonic acid using a similar procedure as in step 1.

-

Second Coupling: In acidic conditions, couple the product from step 2 with the diazonium salt of 4-Aminobenzenesulfonic acid.

-

Final Coupling: Couple the resulting intermediate with Benzene-1,3-diamine to form the final C.I. Direct Brown 1 dye.

-

Isolation: The dye can be precipitated from the solution by adding salt (salting out) and then collected by filtration, washed, and dried.

Analytical Method: Thin Layer Chromatography (TLC)

TLC is a common technique for the separation and identification of dyes. The following provides a general protocol for the analysis of C.I. Direct Brown 1.

Materials:

-

C.I. Direct Brown 1 sample

-

TLC plates (e.g., silica gel)

-

Developing chamber

-

Mobile phase (a suitable solvent system, which may require empirical determination, but a mixture of an organic solvent like ethanol and an aqueous buffer is a common starting point for direct dyes)

-

Spotting capillaries

Procedure:

-

Sample Preparation: Dissolve a small amount of C.I. Direct Brown 1 in a suitable solvent (e.g., water or ethanol).

-

Spotting: Using a capillary tube, apply a small spot of the dye solution to the baseline of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.

-

Visualization: Remove the plate from the chamber and mark the solvent front. The separated components will appear as colored spots.

-

Analysis: Calculate the Retention Factor (Rf) value for each spot for identification purposes.

Metabolic Pathway and Toxicological Significance

A critical aspect for researchers and drug development professionals is the metabolic fate of benzidine-based azo dyes. In vivo, these dyes can be metabolized by azoreductase enzymes, which are present in the liver and intestinal microbiota. This process cleaves the azo bond, releasing the constituent aromatic amines, including, in this case, a benzidine derivative. Benzidine is a known human carcinogen, strongly associated with bladder cancer. The metabolic activation of C.I. Direct Brown 1 is a significant toxicological concern.

Caption: Metabolic pathway of C.I. Direct Brown 1.

Logical Relationship: Synthesis and Analysis Workflow

The production and quality control of C.I. Direct Brown 1 follow a logical workflow, from the selection of precursors to the final analytical verification.

Caption: Workflow for the synthesis and analysis of C.I. Direct Brown 1.

References

Methodological & Application

Application Notes: Protocol for Staining Cotton Fibers with C.I. Direct Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Brown 1 (C.I. 30045) is a trisazo direct dye used for the dyeing of cellulosic fibers such as cotton, viscose, and paper.[1] Its solubility in water and affinity for cellulose make it a viable option for achieving brown shades. This document provides a detailed protocol for the application of C.I. Direct Brown 1 to cotton fibers, including pre-treatment, dyeing, and post-treatment procedures to enhance color fastness. Direct dyes are known for their straightforward application, though their wet fastness properties can be limited without subsequent treatments. The affinity of C.I. Direct Brown 1 for cellulose is highest at 100°C.[1][2][3] Due to its poor transferability, a controlled heating rate and gradual addition of salt are crucial for achieving a uniform coloration.[4]

Data Presentation

Physical and Chemical Properties of C.I. Direct Brown 1

| Property | Description |

| C.I. Name | Direct Brown 1 |

| C.I. Number | 30045 |

| CAS Number | 3811-71-0 |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |

| Molecular Weight | 680.60 g/mol |

| Appearance | Brown powder |

| Solubility | Soluble in water (orange-brown solution), soluble in ethanol, slightly soluble in acetone. |

Color Fastness Properties of Cotton Dyed with C.I. Direct Brown 1

| Fastness Property | Rating |

| Light Fastness | 2 |

| Washing Fastness | 2-3 |

| Dry Rubbing Fastness | 4 |

| Wet Rubbing Fastness | 3 |

Source:[3] Rating scale: 1 (very poor) to 5 (excellent)

Experimental Protocols

Materials

-

Cotton fibers (yarn or fabric)

-

C.I. Direct Brown 1

-

Soda Ash (Sodium Carbonate, Na₂CO₃)

-

Sodium Chloride (NaCl) or Glauber's Salt (Sodium Sulfate, Na₂SO₄)

-

Wetting agent

-

Sequestering agent

-

Cationic dye-fixing agent

-

Acetic Acid (CH₃COOH)

-

Deionized water

-

Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)

-

Standard laboratory glassware and equipment

Pre-treatment of Cotton Fibers (Scouring and Bleaching)

To ensure uniform dyeing and good color yield, cotton fibers must be properly prepared to remove natural impurities (waxes, pectins) and any sizing agents.

-

Scouring: Prepare a scouring bath containing:

-

Caustic Soda (NaOH): 2-3 g/L

-

Soda Ash (Na₂CO₃): 1-2 g/L

-

Wetting/Scouring Agent: 1 g/L

-

-

Immerse the cotton fibers in the scouring bath at a material-to-liquor ratio (M:L) of 1:20.

-

Raise the temperature to 95-100°C and maintain for 1-2 hours.

-

Rinse the fibers thoroughly with hot water, followed by a cold water rinse to remove all traces of alkali.

-

Bleaching (Optional, for pale shades or bright colors): Prepare a bleaching bath with:

-

Hydrogen Peroxide (35%): 2-3 mL/L

-

Sodium Silicate (stabilizer): 5-10 g/L

-

Caustic Soda (to maintain pH 10.5-11): 1-2 g/L

-

-

Immerse the scoured cotton in the bleaching bath at an M:L of 1:20.

-

Raise the temperature to 85-95°C and hold for 1-2 hours, or until the desired whiteness is achieved.

-

Rinse thoroughly with hot and then cold water. Neutralize with a dilute solution of acetic acid if necessary, followed by a final rinse.

Dyeing Protocol

This protocol is based on a 2% depth of shade (% on weight of fiber, owf).

-

Dye Bath Preparation:

-

Set the dye bath with deionized water at a material-to-liquor ratio of 1:20.

-

Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L).

-

Make a paste of the C.I. Direct Brown 1 dye (2% owf) with a small amount of cold water, then dissolve it by adding boiling water. Add the dissolved dye to the bath.

-

Add Soda Ash (1-2 g/L) to maintain a slightly alkaline pH.

-

-

Dyeing Procedure:

-

Introduce the pre-treated cotton fibers into the dye bath at 40°C.

-

Run for 10-15 minutes to ensure even wetting and dye uptake.

-

Gradually raise the temperature to 100°C over 45-60 minutes (approximately 1°C/minute). A slow temperature rise is crucial for level dyeing.[4]

-

Hold the temperature at 100°C for 60 minutes.

-

During the heating and holding phases, add an electrolyte. For a 2% shade, use 10-15% owf of Sodium Chloride or Glauber's Salt. Add the salt in three portions (e.g., at 60°C, 80°C, and after 15 minutes at 100°C) to control the dye exhaustion rate.

-

After 60 minutes at the boil, allow the dye bath to cool down to 60-70°C.

-

Remove the dyed fibers, rinse with cold water until the water runs clear.

-

Post-treatment (Fixing) to Improve Wet Fastness

To enhance the poor wash fastness of direct dyes, a post-treatment with a cationic fixing agent is recommended.

-

Prepare a fresh bath with a cationic dye-fixing agent (1-2% owf) at a 1:20 liquor ratio.

-

Adjust the pH of the bath to 6.0-6.5 with acetic acid.

-

Immerse the rinsed, dyed cotton into the fixing bath at 40°C.

-

Raise the temperature to 60°C and run for 20-30 minutes.

-

Rinse the fibers with cold water and dry.

Visualizations

Experimental Workflow

References

Application Notes & Protocols: C.I. Direct Brown 1 in Histological Staining

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C.I. Direct Brown 1 (C.I. 30045) is a trisazo dye traditionally used in the textile and paper industries for coloring cellulose, silk, and polyamide fibers.[1][2][3] Its chemical structure and affinity for proteinaceous materials suggest a potential, though not conventionally documented, application in biological staining.[3][4] These notes provide an exploratory framework for the use of C.I. Direct Brown 1 as a counterstain in histological preparations, offering researchers a starting point for novel protocol development. The methodologies presented herein are theoretical and require validation.

Chemical Properties:

-

C.I. Name: Direct Brown 1

-

C.I. Number: 30045

-

CAS Number: 3811-71-0

-

Solubility: Soluble in water (forms an orange-brown solution) and ethanol.[1][3]

Principle and Proposed Mechanism of Action

Direct dyes stain tissues through a combination of non-covalent interactions. The proposed mechanism for C.I. Direct Brown 1 involves the formation of various bonds with tissue components, primarily proteins. Staining is achieved through a combination of:

-

Ionic Bonding: Attraction between charged groups on the dye molecule and oppositely charged sites on tissue proteins. The pH of the staining solution is critical as it alters the charge of both the dye and the tissue.[5]

-

Hydrogen Bonding: The presence of polar covalent bonds within the dye molecule allows for the formation of hydrogen bonds with suitable groups in the tissue.[6][7]

-

Van der Waals Forces: Weaker, short-range attractions that contribute to the overall binding of the dye to the tissue substrate.[8]

Due to its anionic nature, C.I. Direct Brown 1 is expected to bind to basic (eosinophilic) components of the cell, such as the cytoplasm and connective tissues, making it a potential counterstain for basophilic nuclear stains like hematoxylin.

Experimental Protocols

The following is a hypothetical protocol for using C.I. Direct Brown 1 as a cytoplasmic and connective tissue counterstain for formalin-fixed, paraffin-embedded tissue sections.

1. Preparation of Staining Solutions

Quantitative data for the preparation of necessary reagents are summarized below.

| Solution | Component | Concentration / Amount | Solvent | Volume |

| Stock Staining Solution | C.I. Direct Brown 1 | 1.0 g | Distilled Water | 100 mL |

| Working Staining Solution | Stock Staining Solution | 5 mL | Distilled Water | 95 mL |

| Acetic Acid (Glacial) | 0.5 mL | |||

| Differentiating Solution | Ethanol | 70 mL | Distilled Water | 30 mL |

2. Staining Procedure

The following table outlines the recommended steps for the staining procedure.

| Step | Procedure | Time | Purpose |

| 1 | Deparaffinization & Rehydration | Standard Protocol | To remove paraffin wax and rehydrate the tissue section. |

| 2 | Nuclear Staining | Stain with a progressive hematoxylin (e.g., Mayer's). | 5-10 min |

| 3 | Rinsing | Running tap water. | 5 min |

| 4 | Bluing | Scott's Tap Water Substitute or similar. | 1-2 min |

| 5 | Rinsing | Distilled water. | 2 min |

| 6 | Counterstaining | Working C.I. Direct Brown 1 Solution. | 2-5 min |

| 7 | Rinsing | Distilled water. | 1 min |

| 8 | Differentiation | 70% Ethanol. | 30-60 sec |

| 9 | Dehydration | Graded alcohols (95%, 100%, 100%). | 2 min each |

| 10 | Clearing | Xylene or xylene substitute. | 2 min each |

| 11 | Mounting | Mount with a resinous mounting medium. | - |

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm: Varying shades of brown

-

Collagen/Connective Tissue: Brown

-

Erythrocytes: Brown

Visualizations

Experimental Workflow Diagram

A workflow for the hypothetical histological staining protocol using C.I. Direct Brown 1.

Logical Diagram of Proposed Dye-Tissue Interactions

Proposed non-covalent interactions between C.I. Direct Brown 1 and tissue components.

Safety and Handling

Consult the Safety Data Sheet (SDS) for C.I. Direct Brown 1 before use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. As with many dyes, potential long-term health effects may not be fully characterized.

Conclusion

The protocols and data presented offer a theoretical basis for the application of C.I. Direct Brown 1 in histological staining. While primarily an industrial dye, its chemical properties suggest it could serve as a novel counterstain for cytoplasm and connective tissues. Researchers are encouraged to use this document as a guide for experimentation, with the understanding that optimization of staining times, concentrations, and differentiation steps will be necessary to achieve desired results for specific tissue types.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]

- 3. Direct Brown 1 - Direct yellow brown D3G - Bismark Brown G from Emperor Chem [emperordye.com]

- 4. China Biggest C.I. Direct Brown 1 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]

- 6. Dye–tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining | Semantic Scholar [semanticscholar.org]

- 7. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dyeing Silk and Polyamide Fibers with C.I. Direct Brown 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C.I. Direct Brown 1 (C.I. 30045; CAS 3811-71-0) for dyeing silk and polyamide fibers. While specific quantitative data for exhaustion and fixation rates of C.I. Direct Brown 1 on these particular fibers are not extensively available in published literature, the following protocols are based on established principles of dyeing protein and synthetic polyamide fibers with direct dyes. These methodologies should serve as a robust starting point for experimental optimization.

Overview of C.I. Direct Brown 1

C.I. Direct Brown 1 is a trisazo class direct dye known for its application on cellulosic fibers, and it is also suitable for dyeing silk and polyamide fibers.[1][2] It is a water-soluble anionic dye that can be applied from a neutral or weakly acidic to alkaline dyebath.[3][4] The affinity of the dye for the fiber is influenced by factors such as temperature, electrolyte concentration, and pH.

Chemical Information:

| Property | Value |

| C.I. Name | Direct Brown 1 |

| C.I. Number | 30045 |

| CAS Number | 3811-71-0 |

| Molecular Formula | C₃₁H₂₂N₈Na₂O₆S |

| Molecular Weight | 680.60 g/mol |

| Shade | Yellowish Brown |

Dyeing Mechanism

The dyeing of silk and polyamide fibers with anionic dyes like C.I. Direct Brown 1 primarily involves ionic interactions, hydrogen bonding, and van der Waals forces.

-

Silk: As a protein fiber, silk possesses both amino (-NH₂) and carboxyl (-COOH) groups. In a neutral to acidic dyebath, the amino groups are protonated (-NH₃⁺), creating cationic sites that attract the anionic dye molecules.

-

Polyamide (Nylon): Similar to silk, polyamide fibers have terminal amino groups and amide linkages within the polymer chain. Under acidic conditions, the terminal amino groups become protonated, providing sites for ionic bonding with the anionic dye.

Experimental Protocols

The following are generalized protocols for the exhaustion dyeing of silk and polyamide fibers with C.I. Direct Brown 1. Researchers should perform preliminary experiments to optimize these parameters for their specific substrate and desired shade depth.

Materials and Reagents

-

C.I. Direct Brown 1 dye powder

-

Silk or Polyamide fabric/yarn

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) (Electrolyte)

-

Acetic acid (CH₃COOH) or Formic acid (HCOOH) (for pH adjustment)

-

Soda ash (Na₂CO₃) (for pH adjustment, if needed)

-

Non-ionic wetting agent

-

Distilled or deionized water

-

Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)

-

Spectrophotometer for measuring dye exhaustion

Protocol for Dyeing Silk Fibers

This protocol is designed for a laboratory-scale exhaustion dyeing process.

Dye Bath Preparation:

-

Calculate the required amount of C.I. Direct Brown 1 based on the weight of the silk fabric (o.w.f - on weight of fabric). A typical starting concentration is 1-3% o.w.f.

-

Prepare a stock solution of the dye by dissolving the calculated amount of dye powder in a small volume of hot distilled water.

-

Fill the dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio (e.g., 1:20 to 1:50).

-

Add a non-ionic wetting agent (e.g., 0.5-1.0 g/L) to the dyebath.

-

Add the dye stock solution to the dyebath and stir well.

-

Add an electrolyte, such as sodium chloride or Glauber's salt. The typical concentration ranges from 10-20 g/L. The salt helps to promote dye exhaustion.

-

Adjust the pH of the dyebath to a neutral or weakly acidic range (pH 6-7) using a dilute solution of acetic acid.

Dyeing Procedure:

-

Introduce the pre-wetted silk material into the dyebath at a temperature of approximately 40°C.

-

Gradually raise the temperature of the dyebath to 85-95°C at a rate of 1-2°C per minute.

-

Maintain the dyeing at this temperature for 45-60 minutes, with occasional stirring to ensure even dyeing.

-

After the dyeing time has elapsed, allow the dyebath to cool down gradually to about 60°C.

-

Remove the dyed silk from the dyebath and rinse it thoroughly with cold water until the water runs clear.

-